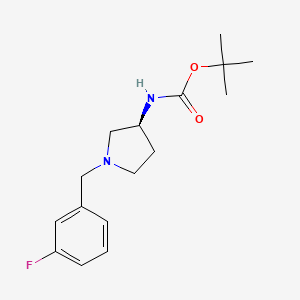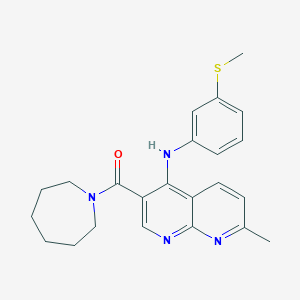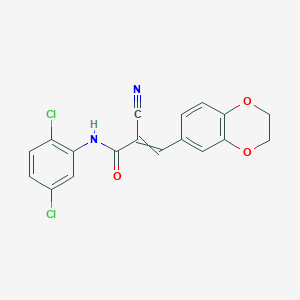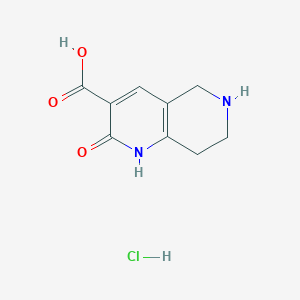![molecular formula C16H20N2O3S B2529585 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine CAS No. 328028-65-5](/img/structure/B2529585.png)
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine, also known as DPM-1001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonylmorpholines, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine is not fully understood. However, it has been proposed that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been suggested that it exerts its anti-cancer and anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. It has also been found to inhibit the growth and proliferation of cancer cells, and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potential candidate for cancer therapy, as it may reduce the side effects associated with traditional chemotherapy. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine. One potential direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its mechanism of action in more detail, in order to gain a better understanding of how it exerts its anti-inflammatory, anti-cancer, and anti-tumor effects. Additionally, future research could focus on improving the solubility and bioavailability of this compound, in order to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine involves a multi-step process that starts with the reaction of 2,5-dimethylpyrrole with 3-bromoanisole to form 3-(2,5-dimethylpyrrol-1-yl)anisole. This intermediate is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with morpholine to form this compound.
Aplicaciones Científicas De Investigación
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, it has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[3-(2,5-dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-13-6-7-14(2)18(13)15-4-3-5-16(12-15)22(19,20)17-8-10-21-11-9-17/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKTZIHIIFMPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)
![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)
![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)



![Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2529514.png)

![3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2529517.png)
![4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2529518.png)
![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)
![6-[(2-Methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2529524.png)